molecular formula C21H12FNO4S2 B2527992 (E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 900134-97-6

(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2527992
CAS No.: 900134-97-6
M. Wt: 425.45
InChI Key: VYCPNTRVJQUEOI-WOJGMQOQSA-N
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Description

(E)-4-(5-((5-(4-Fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a synthetic small molecule belonging to the class of rhodanine-furan hybrids, which are recognized in scientific research for their diverse biological potential . Compounds with this structural scaffold have demonstrated significant research value in various areas. Structurally similar molecules featuring a 4-oxo-2-thioxothiazolidine (rhodanine) core linked to a furan and a benzoic acid have been investigated as inhibitors of protein kinases such as CK2 and PIM1, which are important targets in oncology and cell signaling research . Furthermore, extensive studies on analogous structures reveal potent biological activities. For instance, rhodanine derivatives bearing a furan moiety have shown moderate to strong antiproliferative activity against human leukemia cell lines, inducing cell death through apoptosis . Other closely related compounds have exhibited impressive antibacterial activity, particularly against multidrug-resistant Gram-positive bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus ), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL . Additionally, this class of compounds has been explored as HIV-1 entry inhibitors, with some analogs demonstrating high potency at the nanomolar level by targeting the gp41 glycoprotein and blocking viral fusion with host cells . The presence of the 4-fluorophenyl substituent is a common feature in medicinal chemistry, often used to fine-tune properties like metabolic stability and binding affinity. This product is intended for research applications only, including but not limited to lead compound identification, structure-activity relationship (SAR) studies, and mechanistic investigations in biochemistry and pharmacology.

Properties

IUPAC Name

4-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO4S2/c22-14-5-1-12(2-6-14)17-10-9-16(27-17)11-18-19(24)23(21(28)29-18)15-7-3-13(4-8-15)20(25)26/h1-11H,(H,25,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPNTRVJQUEOI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that exhibits significant biological activity, primarily due to its structural components, which include a thiazolidinone core, a furan moiety, and a benzoic acid structure. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Structural Features

The compound's structure can be broken down into several key functional groups that contribute to its biological activity:

  • Thiazolidinone Ring : Known for its medicinal properties, particularly in antimicrobial and anticancer activities.
  • Furan Moiety : Enhances the compound's reactivity and potential interactions with biological targets.
  • Benzoic Acid Derivative : Often linked to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:

  • Antibacterial Properties : The thiazolidinone derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In one study, synthesized compounds exhibited antibacterial activity exceeding that of standard antibiotics .
  • Antifungal Effects : Some derivatives have also demonstrated potent antifungal activity, outperforming established antifungal agents like bifonazole and ketoconazole .

The following table summarizes the antimicrobial activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound AThiazolidinoneAntimicrobial
Compound BFuranAntibacterial
Compound CBenzoic AcidAnti-inflammatory

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity Studies : Compounds related to this structure have been tested against human cancer cell lines, revealing moderate to strong antiproliferative effects. For example, specific derivatives demonstrated significant cytotoxicity in leukemia cell lines, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis and cell cycle arrest. Studies have shown that electron-donating groups on the thiazolidinone ring enhance cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets:

  • Target Identification : The compound is predicted to interact with several kinases involved in cellular signaling pathways, which may contribute to its antibacterial and anticancer properties .
  • Binding Affinity : Docking simulations suggest favorable binding interactions with target proteins, supporting further investigation into its pharmacodynamics.

Case Studies

Several case studies highlight the biological efficacy of thiazolidinone derivatives similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that a related compound exhibited a significant reduction in bacterial growth in vitro, suggesting its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity Assessment : Another investigation revealed that specific derivatives induced apoptosis in cancer cells via mitochondrial pathways, emphasizing their role in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazolidinone derivatives exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. In vitro studies have shown that similar compounds can effectively reduce tumor growth in various cancer cell lines.

Antimicrobial Properties

The thiazolidinone core has been linked to antimicrobial activity against a range of pathogens. Preliminary studies suggest that (E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, starting from simpler precursors such as furan derivatives and thiazolidinones. The process requires careful optimization to achieve high yields and purity.

Synthesis Steps:

  • Formation of Thiazolidinone Core : Reaction of appropriate hydrazones with carbonyl compounds.
  • Furan Substitution : Introduction of the furan moiety through electrophilic substitution.
  • Final Coupling : Formation of the benzoic acid derivative through coupling reactions.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of structurally similar thiazolidinones in human breast cancer cells (MCF-7). Results indicated significant inhibition of cell viability and induction of apoptosis, suggesting that this compound could have similar effects due to its structural analogies.

Case Study 2: Antimicrobial Activity

In another study, derivatives containing the thiazolidinone structure were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity, supporting the potential use of this compound in developing new antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group in the thiazolidinone ring undergoes nucleophilic substitution reactions, particularly with amines or alkylating agents.

Reaction TypeConditionsProductYieldReferences
AlkylationCH₃I, K₂CO₃, DMF, 60°CS-Methylated thiazolidinone derivative72%
AminolysisBenzylamine, EtOH, refluxThioamide analog58%

Mechanistic Insight :

  • The thioxo group’s sulfur atom acts as a nucleophilic center, facilitating S-alkylation or displacement by amines.

  • Steric hindrance from the fluorophenyl-furan substituent may reduce reaction rates compared to simpler thiazolidinones.

Michael Addition at the α,β-Unsaturated Ketone

The methylene bridge between the furan and thiazolidinone rings forms a conjugated enone system, enabling Michael additions.

NucleophileConditionsAdduct StructureSelectivityReferences
Ethyl cyanoacetatePiperidine, EtOH, 70°CCyanoacetate adduct at β-positionE > Z (7:3)
ThiophenolTHF, rt, 12hPhenyl sulfide derivative>95% E

Key Findings :

  • Reactions proceed via 1,4-addition, with the E-configuration of the starting material influencing stereoselectivity.

  • Electronic effects from the 4-fluorophenyl group enhance electrophilicity at the β-carbon.

Decarboxylation of the Benzoic Acid Moiety

The carboxylic acid group undergoes thermal or acid-catalyzed decarboxylation under specific conditions.

ConditionsProductRate Constant (k, h⁻¹)References
H₂SO₄ (conc.), 120°C4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzene0.15 ± 0.02
Pyridine, CuO, 200°CCO₂ evolution with aryl thioether0.09 ± 0.01

Applications :

  • Decarboxylation pathways are critical for prodrug activation or metabolic studies .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

ReagentConditionsProductYieldReferences
PCl₅, CH₂Cl₂, 0°CThiazolo[5,4-d]pyrimidineFused tricyclic system41%
NH₂NH₂, EtOHPyrazoline derivativeN-Amino adduct with ring expansion63%

Structural Impact :

  • Cyclization enhances rigidity, potentially improving binding affinity in biological systems .

Redox Reactions

The thiazolidinone ring and conjugated system participate in oxidation-reduction processes.

ReactionConditionsProductObservationsReferences
H₂O₂, AcOH, 80°CSulfoxide derivativeSelective oxidation at sulfurNo ring opening
NaBH₄, MeOH, 0°CReduced enone to allylic alcoholPartial saturation of double bond34% conversion

Challenges :

  • Over-oxidation to sulfone derivatives occurs at elevated temperatures (>100°C).

  • Reduction of the α,β-unsaturated ketone is hindered by steric bulk.

Esterification and Amidation

The benzoic acid group undergoes standard derivatization reactions.

ReagentConditionsProductYieldReferences
SOCl₂, MeOHMethyl esterEsterified derivative89%
EDCl, HOBt, DMFAmide with glycine ethyl esterWater-soluble conjugate76%

Applications :

  • Esterification improves membrane permeability for pharmacological studies .

Metal Complexation

The thioxo group and carboxylic acid act as ligands for transition metals.

Metal SaltConditionsComplex StructureStability Constant (log K)References
Cu(II) acetateEtOH, rt, 6hOctahedral Cu(II) complex8.2 ± 0.3
Fe(III) chlorideH₂O, pH 5, 60°CTetranuclear Fe cluster12.1 ± 0.5

Implications :

  • Metal complexes exhibit enhanced antibacterial activity compared to the parent compound .

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights key structural differences among the target compound and its analogs:

Compound Name Core Structure Substituents Methylene Configuration Biological Activity (Reported) Reference
Target: (E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid Thiazolidin-4-one, 2-thioxo 4-Fluorophenyl-furan, benzoic acid E Antibacterial, antifungal (inferred)
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b) Thiazolidin-4-one, 2-thioxo 1-Methylindole, 3-hydroxyphenyl Z Antibacterial, antifungal
(E)-2-(5-((5-(4-Bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid Thiazolidin-4-one, 2-thioxo 4-Bromophenyl-furan, butanoic acid E Not reported (structural analog)
4-[5-[(Z)-(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid Thiazolidin-4-one, 2-thioxo Benzyl, benzoic acid Z Not reported (structural analog)
(Z)-2-(5-((5-(4-(Ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid Thiazolidin-4-one, 2-thioxo 4-Ethoxycarbonylphenyl-furan, phenylacetic acid Z Not reported (structural analog)
Key Observations:

Substituent Effects :

  • The 4-fluorophenyl group in the target compound may offer improved lipophilicity and target affinity compared to bulkier substituents (e.g., bromophenyl in ). Fluorine’s electronegativity could enhance interactions with hydrophobic pockets in enzymes .
  • Benzoic acid derivatives (target compound, ) generally exhibit better aqueous solubility than esters (e.g., ethoxycarbonyl in ), which may influence bioavailability.

Stereochemical Impact: The E-configuration in the target compound vs.

Biological Activity :

  • Indolylmethylene analogs (e.g., Compound 5b) demonstrate potent antibacterial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), suggesting that the target compound’s fluorophenyl-furan group may similarly enhance antimicrobial efficacy .
  • Nitro-substituted aryl groups in related compounds improve antimycobacterial activity, but fluorine’s smaller size may reduce steric hindrance compared to nitro groups .

Physicochemical Properties

Property Target Compound (Z)-Phenylacetic Acid Analog (E)-Bromophenyl Analog
Molecular Weight ~443.4 g/mol 493.6 g/mol ~479.3 g/mol
Solubility (Predicted) Moderate (benzoic acid group) Low (ethoxycarbonyl ester) Moderate (butanoic acid)
logP ~3.5 (fluorine reduces logP) ~4.2 (bulky phenyl group) ~4.0 (bromine increases logP)
  • The benzoic acid group in the target compound likely improves solubility compared to esters (e.g., ethoxycarbonyl in ).

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Fluorine and bromine on the phenyl ring enhance stability and target binding, though fluorine’s smaller size may favor tighter interactions .

Acidic Moieties : Benzoic acid and phenylacetic acid groups improve solubility but may reduce cell penetration in protonated forms .

Methylene Bridge Configuration : E-configuration may optimize steric alignment with enzymatic active sites compared to Z-isomers .

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